REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[Br:14]N1C(=O)CCC1=O>C(#N)C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:13][C:10]1[CH:11]=[CH:12][C:3]([O:2][CH3:1])=[C:4]([CH:9]=1)[C:5]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
901 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
Thereafter, the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated saline solution, and dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash column chromatography (Yamazen, Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=CC(=C(C(=O)OC)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |